Cas no 1443-80-7 (4-Acetylbenzonitrile)

4-Acetylbenzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Acetylbenzonitrile
- 4-Cyanoacetophenone
- 4'-Cyanoacetophenonele
- 4-Cyanophenyl methyl ketone
- Benzonitrile, p-acetyl-
- Benzonitrile,4-acetyl-
- Methylp-cyanophenylketone
- Paracyanoacetophenone
- p-Cyanoacetophenone
- 4'-Cyanoacetophenone
- p-Acetylbenzonitrile
- 1443-80-7
- STR03197
- 4-Acetylbenzonitrile, 99%
- 4-acetylbenznitrile
- EINECS 215-885-0
- SY012989
- InChI=1/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H
- para-cyanoacetophenone
- Z56820417
- A21002
- 4-AcetYl-Benzonitrile
- EN300-16903
- 4-acetyl benzonitrile
- 4'-Cyanoacetophenonele;Paracyanoacetophenone;Benzonitrile,4-acetyl-
- W-108156
- DTXSID10162668
- 4-Acetylbenzonitrile (4'-Cyanoacetophenone)
- F1905-7162
- 4-Cyano acetophenone
- AE-562/40237167
- CS-W001929
- Q63398019
- Benzonitrile, 4-acetyl-
- AC-26106
- NS00024691
- MFCD00001825
- 1-Acetyl-4-benzonitrile
- CHEMBL255115
- AM84403
- FT-0618294
- AKOS000118782
- SCHEMBL163209
- STK063185
- DTXCID6085159
- DB-011334
-
- MDL: MFCD00001825
- インチ: InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3
- InChIKey: NLPHXWGWBKZSJC-UHFFFAOYSA-N
- ほほえんだ: N#CC1=CC=C(C(C)=O)C=C1
- BRN: 1932887
計算された属性
- せいみつぶんしりょう: 145.05300
- どういたいしつりょう: 145.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.9A^2
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 結晶化。
- 密度みつど: 1.1555 (rough estimate)
- ゆうかいてん: 56.0 to 59.0 deg-C
- ふってん: 96°C/20mmHg(lit.)
- フラッシュポイント: 95-96℃/14mm
- 屈折率: 1.4500 (estimate)
- すいようせい: Soluble in chloroform. Insoluble in water.
- PSA: 40.86000
- LogP: 1.76088
- ようかいせい: 不溶性
4-Acetylbenzonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36-S36/37/39-S26-S22
-
危険物標識:
- 包装カテゴリ:III
- リスク用語:R22
- 危険レベル:6.1
- ちょぞうじょうけん:0-6°C
- セキュリティ用語:6.1
- 包装グループ:III
- 包装等級:III
- 危険レベル:6.1
4-Acetylbenzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Acetylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01610-5g |
4-Acetylbenzonitrile |
1443-80-7 | 97% | 5g |
73.00 | 2021-07-09 | |
TRC | C987505-100 g |
p-Cyanoacetophenone |
1443-80-7 | 100g |
$ 550.00 | 2022-01-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051656-100g |
4-Acetylbenzonitrile |
1443-80-7 | 98% | 100g |
¥761.00 | 2023-11-21 | |
eNovation Chemicals LLC | D783128-500g |
4-Acetylbenzonitrile |
1443-80-7 | 97% | 500g |
$1500 | 2024-06-05 | |
Apollo Scientific | OR30102-25g |
4-Acetylbenzonitrile |
1443-80-7 | 25g |
£34.00 | 2025-02-19 | ||
TRC | C987505-5 g |
p-Cyanoacetophenone |
1443-80-7 | 5g |
$ 110.00 | 2022-01-10 | ||
TRC | C987505-50 g |
p-Cyanoacetophenone |
1443-80-7 | 50g |
$ 285.00 | 2022-01-10 | ||
Life Chemicals | F1905-7162-0.25g |
4'-Cyanoacetophenone |
1443-80-7 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
TRC | C987505-50g |
p-Cyanoacetophenone |
1443-80-7 | 50g |
$351.00 | 2023-05-18 | ||
Apollo Scientific | OR30102-100g |
4-Acetylbenzonitrile |
1443-80-7 | 100g |
£119.00 | 2025-02-19 |
4-Acetylbenzonitrile サプライヤー
4-Acetylbenzonitrile 関連文献
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Thanh Binh Nguyen,Pascal Retailleau Chem. Commun. 2022 58 13333
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M. B. Johansen,A. T. Lindhardt Chem. Commun. 2018 54 825
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Hasnain Mehmood,Mustapha Musa,Simon Woodward,Md Shahadat Hossan,Tracey D. Bradshaw,Muhammad Haroon,Andrew Nortcliffe,Tashfeen Akhtar RSC Adv. 2022 12 34126
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Kavita Kumari,Saurabh Kumar,Krishna Nand Singh,Michael G. B. Drew,Nanhai Singh New J. Chem. 2020 44 12143
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5. Pulse radiolysis study of some radical protonation reactionsSaulius A. Alkaitis,Robin M. Sellers J. Chem. Soc. Faraday Trans. 1 1976 72 799
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S. Doherty,J. G. Knight,T. Backhouse,T. S. T. Tran,R. Paterson,F. Stahl,H. Y. Alharbi,T. W. Chamberlain,R. A. Bourne,R. Stones,A. Griffiths,J. P. White,Z. Aslam,C. Hardare,H. Daly,J. Hart,R. H. Temperton,J. N. O'Shea,N. H. Rees Catal. Sci. Technol. 2022 12 3549
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M. Thomas Morgan,Pritha Bagchi,Christoph J. Fahrni Dalton Trans. 2013 42 3240
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8. On the mechanism of succinyl transfer from aryl enolsuccinates to enolates of arylketones: addition–elimination vs. alkoxide-assisted retro-ene reactionWilliam V. Murray,Ignatius J. Turchi,Jacqueline C. Bussolari J. Chem. Soc. Perkin Trans. 2 1996 2715
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Andrey Y. Khalimon,Philip M. Farha,Georgii I. Nikonov Dalton Trans. 2015 44 18945
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Ji Young Hong,Ue Ryung Seo,Young Keun Chung Org. Chem. Front. 2016 3 764
4-Acetylbenzonitrileに関する追加情報
Introduction to 4-Acetylbenzonitrile (CAS No. 1443-80-7)
4-Acetylbenzonitrile, identified by the chemical compound code CAS No. 1443-80-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring an acetyl group attached to a benzonitrile backbone, has garnered considerable attention due to its versatile reactivity and utility in constructing more complex molecular architectures. The structural motif of 4-acetylbenzonitrile makes it a valuable building block for the synthesis of various pharmacologically active agents, agrochemicals, and specialty chemicals.
The chemical properties of 4-acetylbenzonitrile are dictated by its dual functionality—the acetyl group (−COCH₃) and the nitrile group (−CN). The acetyl moiety can participate in nucleophilic addition reactions, while the nitrile group is susceptible to hydrolysis or reduction, offering multiple pathways for functionalization. These characteristics have made 4-acetylbenzonitrile a staple in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds and amides.
In recent years, the pharmaceutical industry has seen a surge in the development of novel therapeutic agents derived from benzene derivatives. Among these, 4-acetylbenzonitrile has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds with potential antimicrobial and anti-inflammatory properties. The versatility of 4-acetylbenzonitrile lies in its ability to undergo diverse chemical transformations, enabling chemists to tailor its structure for specific applications.
One notable application of 4-acetylbenzonitrile is in the synthesis of bioactive molecules that interact with biological targets such as enzymes and receptors. Researchers have leveraged its reactivity to develop kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The acetyl group provides a handle for further derivatization, allowing for the introduction of additional functional groups that enhance binding affinity and selectivity. Moreover, the nitrile group can be converted into carboxylic acids or amidines, expanding the scope of possible derivatives.
The role of 4-acetylbenzonitrile in medicinal chemistry has been further underscored by its incorporation into libraries of compounds screened for biological activity. High-throughput screening (HTS) campaigns have utilized derivatives of 4-acetylbenzonitrile to identify hits with promising pharmacological profiles. These hits can then be optimized through structure-activity relationship (SAR) studies to improve their efficacy and reduce toxicity.
Advances in synthetic methodologies have also contributed to the growing interest in 4-acetylbenzonitrile. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled more efficient and scalable production methods for this compound. These innovations have not only reduced costs but also opened new avenues for exploring its applications in drug discovery and material science.
From a material science perspective, 4-acetylbenzonitrile has been investigated as a precursor for advanced materials with unique properties. Its ability to form polymers or copolymers with other monomers has led to the development of high-performance polymers used in electronics, coatings, and adhesives. The incorporation of nitrile groups into polymer backbones can enhance thermal stability and mechanical strength, making these materials suitable for demanding applications.
The environmental impact of synthesizing and utilizing 4-acetylbenzonitrile has also been a focus of research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable catalysts or renewable solvents have been explored as alternatives to traditional methods. Such approaches align with the broader goal of sustainable chemistry, ensuring that the production of valuable compounds like 4-acetylbenzonitrile is environmentally responsible.
In conclusion, 4-Acetylbenzonitrile (CAS No. 1443-80-7) represents a cornerstone in modern organic synthesis and pharmaceutical development. Its unique structural features and reactivity make it an indispensable tool for chemists working on drug discovery, material science, and industrial applications. As research continues to uncover new uses for this compound, its importance is likely to grow further, solidifying its place as a key intermediate in the chemical industry.
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